Cas no 2228000-99-3 (tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

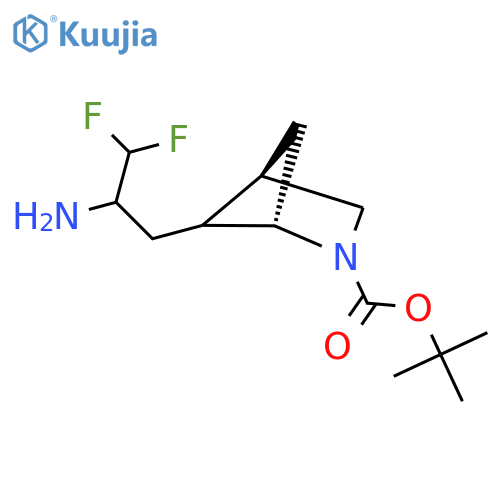

2228000-99-3 structure

商品名:tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

- EN300-2006868

- 2228000-99-3

- tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate

-

- インチ: 1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-7-4-10(17)8(7)5-9(16)11(14)15/h7-11H,4-6,16H2,1-3H3/t7-,8?,9?,10-/m0/s1

- InChIKey: VZRQTBYZMIVDGA-NFTFJBJSSA-N

- ほほえんだ: FC(C(CC1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C)N)F

計算された属性

- せいみつぶんしりょう: 276.16493427g/mol

- どういたいしつりょう: 276.16493427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006868-0.1g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 0.1g |

$2287.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-0.5g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 0.5g |

$2495.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-10g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 10g |

$11178.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-1g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 1g |

$2599.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-1.0g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 1g |

$2599.0 | 2023-05-31 | ||

| Enamine | EN300-2006868-2.5g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 2.5g |

$5095.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-0.25g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 0.25g |

$2391.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-5.0g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 5g |

$7539.0 | 2023-05-31 | ||

| Enamine | EN300-2006868-0.05g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 0.05g |

$2184.0 | 2023-09-16 | ||

| Enamine | EN300-2006868-10.0g |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228000-99-3 | 10g |

$11178.0 | 2023-05-31 |

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

2228000-99-3 (tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量